molecular formula C6H10O3<br>C2H3OCH2OCH2C2H3O<br>C6H10O3 B154856 Diglycidyl ether CAS No. 2238-07-5

Diglycidyl ether

Cat. No.: B154856
CAS No.: 2238-07-5
M. Wt: 130.14 g/mol
InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Description

Diglycidyl ether is a chemical compound characterized by the presence of two terminal oxirane (epoxy) groups. It is commonly used as a reactive diluent for epoxy resins, which are widely employed in various industrial applications. The compound is known for its high reactivity and ability to form cross-linked polymer networks, making it valuable in the production of coatings, adhesives, and composites .

Mechanism of Action

Target of Action

Diglycidyl ether is a chemical compound used as a reactive diluent for epoxy resin . It is also used in treating textiles and stabilizing chlorinated organic compounds . The primary targets of this compound are the compounds possessing active hydrogen atoms, including amines , amides , and mercaptans .

Mode of Action

This compound interacts with its targets through a reaction involving its two terminal oxirane groups . These groups are capable of reacting with compounds possessing active hydrogen atoms . This interaction results in the formation of epoxy resins, which are widely used in various applications such as coatings on food containers and material coating .

Biochemical Pathways

It is known that this compound can induce cell proliferation This suggests that it may affect pathways related to cell growth and division

Pharmacokinetics

It is known that this compound is extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally This suggests that it is readily absorbed and distributed in the body

Result of Action

It is known that exposure to this compound can induce cell proliferation This suggests that it may have effects on cell growth and division

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it is known that this compound is highly reactive and can form a number of species upon exposure to water or HCl This suggests that the presence of water or acidic conditions can influence its action

Biochemical Analysis

Biochemical Properties

Diglycidyl ether can be differentiated from other organic compounds by the presence of two terminal oxirane groups, which are able to react with compounds possessing active hydrogen atoms, including amines , amides or mercaptans and alcohols . These interactions with various biomolecules make this compound a versatile compound in biochemical reactions.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, its ability to react with amines, amides, and alcohols can influence cell function by modifying cellular proteins and enzymes

Molecular Mechanism

At the molecular level, this compound exerts its effects through its two terminal oxirane groups. These groups can react with compounds possessing active hydrogen atoms, leading to changes in the structure and function of these molecules . This can result in enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diglycidyl ether is typically synthesized through the reaction of epichlorohydrin with a diol or polyol. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the epoxidation process. Common industrial methods include the use of advanced reactors and separation techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diglycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diglycidyl ether has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and ability to form cross-linked networks with a wide range of nucleophiles. This versatility makes it suitable for various applications, from industrial coatings to biomedical materials .

Properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)oxirane
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InChI

InChI=1S/C6H10O3/c1(5-3-8-5)7-2-6-4-9-6/h5-6H,1-4H2
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InChI Key

GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCC2CO2
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Molecular Formula

C6H10O3, Array
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Related CAS

29317-03-1
Record name Poly(glycidyl ether)
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DSSTOX Substance ID

DTXSID4051871
Record name 2,2'-(Oxybis(methylene))bisoxirane
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Molecular Weight

130.14 g/mol
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Physical Description

Diglycidyl ether is a colorless liquid with a pronounced irritating odor. Used as a reactive dilutent for epoxy resin , as a chemical intermediate, as a stabilizer of chlorinated organic compounds, and as a textile-treating agent. (EPA, 1998), Colorless liquid with a strong, irritating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, irritating odor.
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Boiling Point

500 °F at 760 mmHg (EPA, 1998), 260 °C, at 100kPa: 260 °C, 500 °F
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Flash Point

147.2 °F (EPA, 1998), [ACGIH] 64 °C, 64 °C, 147 °F
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Density

1.262 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.262 at 50 °C, SP GR: 1.12 at 20 °C/4 °C, Relative density (water = 1): 1.26, 1.12
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Vapor Density

4.5 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), 3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.5, 3.78
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Vapor Pressure

0.09 mmHg at 77 °F (EPA, 1998), 2.9 [mmHg], Vapor pressure, Pa at 25 °C: 12, 0.09 mmHg at 77 °F, (77 °F): 0.09 mmHg
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Color/Form

Colorless liquid

CAS No.

2238-07-5
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2,3-EPOXYPROPYL)ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER (DGE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/317
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ether, bis(2,3-epoxypropyl)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KN23DBB0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To a 5-liter, 4-necked round-bottomed flask fitted with a condenser, addition funnel, stirrer, and thermometer were charged 1260 g (1.71 moles) above polyisopropylphenol. A 50% NaOH solution (137.3 g, 1.71 moles) was then added and the mixture heated with stirring to reflux (118° C.) and held there for 0.5 hours. The mixture was vacuum stripped at 100° (0.5 mm) to remove water, recharged with 50 g toluene, and restripped (105°, 0.2 mm) to azeotropically remove the last traces of water. The reaction was then cooled to 65° C. and 792 g (8.55 moles) epichlorohydrin was added and the reaction heated to reflux (~120° C.) for three hours. The excess epichlorohydrin was then vacuum stripped at 120° (0.05 mm) to yield ~1450 g of the crude glycidyl ether.
Name
Quantity
137.3 g
Type
reactant
Reaction Step One
Quantity
792 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 94.1 g (1 mol) of phenol, 1.5 g of boron trifluoride-etherate and 100 ml. of toluene, and with good stirring, the temperature was maintainined at 55° to 65°C., and 277.5 g (3 mols) of epichlorohydrin was added dropwise over the course of 3 hours and 20 minutes. The mixture was further stirred for 1 hour at this temperature to complete an addition polymerization reaction of these monomers. At this point, a part of the addition polymer was withdrawn, and analysis of it showed no presence of epichlorohydrin. 400 ml. of toluene was added to the reaction mixture, and the mixture stirred thoroughly. While maintaining the inside temperature of the reactor at 40° to 45°C., 67.3 g (1.2 mols) of solid sodium hydroxide was added over the course of 1 hour. The mixture was further stirred at this temperature for 1 hour, and then cooled to about 30°C. 440 ml. of water was added to remove the resulting potassium chloride. The organic layer was further washed with 150 ml. of water, and the toluene was evaporated off at reduced pressure. The residue was filtered to afford phenylpolyepichlorohydrin monoglycidyl ether as a transparent light yellow liquid.
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
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reactant
Reaction Step One
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277.5 g
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reactant
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[Compound]
Name
solid
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67.3 g
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Synthesis routes and methods III

Procedure details

One mole of tetradecanol ethoxylated with 2 moles of ethylene oxide per mole of tetradecanol and one mole of epichlorohydrin were reacted in the presence of tin tetrachloride at a temperature of 60 to 70° C. and a glycidyl ether was obtained. A solution of 30% sodium hydroxide in water was added at 80° C. After 30 minutes under vigorous stirring at 80° C., the resulting glycidyl ether was separated from the water phase. It had the structure
Quantity
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1 mol
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tin tetrachloride
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Synthesis routes and methods IV

Procedure details

Glycidyl ether of novolak type substituted phenolic resin was produced from the novolak type phenolic resin synthesized in Example 1, using a 1-liter flask equipped with a thermometer, dropping funnel, stirrer, and separating tube with cooler. In the flask were placed 1.0 mol (as phenolic hydroxyl group) of novolak type phenolic resin, 7.0 mols of epichlorohydrin, and 0.4 times (by weight) as much dioxane as epichlorohydrin. Then, 48% NaOH (1.0 mol as NaOH) was added dropwise over 4 hours. During this time, epichlorohydrin, dioxane, and water were azeotropically boiled at 58° to 60° C. under reduced pressure (150 mmHg) and cooled in the separating tube, whereby the organic layer containing major amounts of epichlorohydrin and dioxane were returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, epichlorohydrin and dioxane were distilled away, and the reaction product was dissolved in methyl isobutyl ketone. Then the salt formed as a by-product was filtered out, and then methyl isobutyl ketone was distilled away. Thus, there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This product was found to contain 0.029% (290 ppm) of hydrolyzable chlorine and to have an epoxy equivalent of 203, a softening point of 62° C., and a density of 1.19 g/cm3.
Quantity
7 mol
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Synthesis routes and methods V

Procedure details

1.0 mol (in terms of phenolic hydroxyl group) of the novolak type substituted phenolic resin obtained in the above step (1) was dissolved in 6.0 mols of epichlorohydrin in a 1-liter flask equipped with a thermometer, separating tube, dropping funnel, and stirrer. 48% NaOH (1.05 mols as NaOH) was added dropwise over 6 hours. During this time epichlorohydrin and water were azeotropically boiled at 66° C. under reduced pressure (150 mmHg) and cooled by the separating tube, whereby the epichlorohydrin layer was returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, the epichlorohydrin was distilled away and the reaction product was dissolved in toluene. The salt formed as a by-product was filtered out, and then toluene was distilled away. Thus there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This glycidyl ether was found to contain 500 ppm of hydrolyzable chlorine and to have an epoxy equivalent of 200, a softening point of 61° C., and a density of 1.19 g/cm3. The 13C-NMR of this glycidyl ether was also measured in the same way as in step (1). The results are shown in FIG. 2.
Quantity
6 mol
Type
reactant
Reaction Step One
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1.05 mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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